molecular formula C16H17NO4 B5335468 N-cyclohexyl-6-hydroxy-2-oxo-2H-chromene-3-carboxamide

N-cyclohexyl-6-hydroxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5335468
M. Wt: 287.31 g/mol
InChI Key: KLZHITAHFYFHAR-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-hydroxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-hydroxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid group is then converted to the corresponding carboxamide by reacting with cyclohexylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-hydroxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used under mild conditions.

    Reduction: Reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like NaOH (sodium hydroxide).

Major Products

    Oxidation: Formation of 6-oxo-2-oxo-2H-chromene-3-carboxamide.

    Reduction: Formation of 6-hydroxy-2-hydroxy-2H-chromene-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-hydroxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dietary fats . This inhibition reduces the absorption of fats, which can be beneficial in the treatment of obesity.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a simpler structure.

    Warfarin: A well-known anticoagulant with a coumarin backbone.

    Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

N-cyclohexyl-6-hydroxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives. Its cyclohexyl group and carboxamide functionality contribute to its specificity and potency as an enzyme inhibitor.

Properties

IUPAC Name

N-cyclohexyl-6-hydroxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c18-12-6-7-14-10(8-12)9-13(16(20)21-14)15(19)17-11-4-2-1-3-5-11/h6-9,11,18H,1-5H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZHITAHFYFHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=CC(=C3)O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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